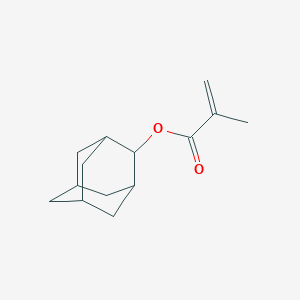

2-Adamantyl methacrylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-adamantyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-8(2)14(15)16-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMOZSFQHREDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476350 | |

| Record name | 2-ADAMANTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133682-15-2 | |

| Record name | 2-ADAMANTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 2-adamantyl Methacrylate in High-performance Polymer Systems

The incorporation of the 2-adamantyl methacrylate moiety into polymer chains is a key strategy for designing materials with superior performance characteristics. The adamantane group, a perfectly symmetrical and rigid diamondoid structure, provides significant improvements in thermal stability, mechanical strength, and resistance to chemical and plasma etching processes. researchgate.netchemicalbook.com

A primary application for polymers based on this compound and its derivatives is in the formulation of photoresists for advanced microlithography. fujitsu.com In the fabrication of microchips, photoresists are light-sensitive materials used to pattern circuit designs onto semiconductor wafers. For deep-ultraviolet (DUV) lithography, particularly at the 193 nm wavelength of Argon (ArF) excimer lasers, traditional phenolic-based resists are too absorbent. fujitsu.com Methacrylate-based polymers, including those derived from this compound, offer the necessary transparency at this wavelength. researchgate.netfujitsu.com

The bulky alicyclic structure of the adamantyl group enhances the polymer's resistance to the aggressive plasma-etching processes used to transfer the pattern to the substrate, a property where simple methacrylate polymers are typically deficient. fujitsu.com20.210.105 Furthermore, the adamantyl ester group is designed to be "acid-labile." In chemically amplified resists, a photoacid generator (PAG) releases acid upon exposure to light. This acid then catalyzes the cleavage of the adamantyl group from the polymer backbone, dramatically changing the polymer's solubility in a developer solution. researchgate.netbrewerscience.com This high-contrast dissolution behavior is essential for creating the ultra-fine, high-resolution features required for modern integrated circuits. fujitsu.combrewerscience.com

The table below summarizes key properties imparted by adamantyl methacrylate incorporation in polymer systems.

| Property | Enhancement due to Adamantyl Group | Application Context |

| Dry-Etch Resistance | The rigid, cage-like structure is more resistant to plasma etching compared to linear aliphatic polymers. fujitsu.com | Essential for faithfully transferring the resist pattern to the underlying silicon wafer in semiconductor manufacturing. chemicalbook.com |

| Optical Transparency | Polymers exhibit low absorption at 193 nm, a critical wavelength for ArF lithography. fujitsu.combrewerscience.com | Enables the use of ArF excimer lasers for high-resolution patterning, as the light can penetrate the resist film. |

| Thermal Stability | The high glass transition temperature (Tg) of adamantyl-containing polymers prevents pattern deformation at elevated processing temperatures. researchgate.net | Ensures the integrity of patterned features during post-exposure baking and etching steps. |

| Solubility Switching | The acid-cleavable nature of the ester linkage provides a high-contrast change in solubility upon exposure and deprotection. brewerscience.com | Allows for the development of sharp, well-defined patterns with high resolution. |

Overview of Academic Research Trajectories for 2-adamantyl Methacrylate Derivatives

Academic and industrial research has focused extensively on synthesizing and evaluating derivatives of 2-adamantyl methacrylate to optimize photoresist performance for ever-shrinking lithographic nodes, including Extreme Ultraviolet (EUV) and Electron Beam (EB) lithography. researchgate.net The primary trajectory involves modifying the adamantyl group or copolymerizing it with other functional monomers to achieve a precise balance of properties such as etch resistance, dissolution contrast, adhesion, and line-edge roughness (LER). researchgate.netspiedigitallibrary.org

Another significant research path is the copolymerization of adamantyl methacrylate derivatives with other monomers that impart specific functionalities. fujitsu.com For example, monomers containing lactone groups, such as γ-butyrolactone methacrylate (GBLMA), are often included to improve compatibility with standard aqueous developers (tetramethylammonium hydroxide) and enhance adhesion to silicon substrates. fujitsu.com Similarly, hydroxyl-functionalized adamantyl monomers like 3-hydroxy-1-adamantyl methacrylate (HAdMA) are incorporated to improve resolution and hydrophilicity. researchgate.netjq-molecular.com Studies have investigated copolymers of MAdMA with (beta)-hydroxy-(gamma)-butyrolactone methacrylate (HGBMA) to understand how polymer end-group structures influence photoresist sensitivity. spiedigitallibrary.org

Advanced polymerization techniques are also being explored. While free-radical polymerization is common, methods like nitroxide-mediated polymerization (NMP) are being investigated to create copolymers with more controlled architectures and lower dispersity, which are desirable for high-performance materials. mcgill.ca

The following table highlights some key derivatives of this compound and the focus of the research surrounding them.

| Derivative Name | Abbreviation | Research Focus | Key Findings/Goals |

| 2-Methyl-2-adamantyl methacrylate | MAdMA / MADMA | Component in ArF, EUV, and EB photoresists; copolymerization studies. fujitsu.comresearchgate.netnih.gov | Provides a balance of etch resistance and acid-cleavability; used as a foundational monomer for developing new resist platforms. fujitsu.comspiedigitallibrary.org |

| 2-Ethyl-2-adamantyl methacrylate | EAdMA | Synthesis of terpolymers for ArF, EUV, and EB lithography. chemicalbook.comresearchgate.net | Studied as a photoresist monomer for 193 nm or EUV lithography, often in PAG-bound polymers. chemicalbook.comjq-molecular.com |

| 2-Isopropyl-2-adamantyl methacrylate | PAdMA / IPM | Evaluation in terpolymers for advanced lithography. brewerscience.comresearchgate.net | Investigated for its acid-cleavable properties in developer-soluble anti-reflective coatings. brewerscience.com |

| 3-Hydroxy-1-adamantyl methacrylate | HAdMA | Copolymerization for ArF photoresists. jq-molecular.com | Incorporation of hydroxyl groups aims to enhance resolution and adhesion properties of the resist polymer. researchgate.net |

| 1-Adamantyl methacrylate | AdMA | Used as a hydrophobic group to control dissolution behavior in developers. researchgate.netmdpi.com | Can effectively control the solubility of (meth)acrylate polymers in developer solutions, making it suitable for negative-tone photoresists. mdpi.com |

Structure-property Relationships in Poly 2-adamantyl Methacrylate and Its Copolymers

Thermomechanical Property Relationships

The restricted chain mobility endowed by the adamantyl substituent directly translates to enhanced thermomechanical properties, most notably a higher glass transition temperature and improved thermal stability.

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state. This transition requires significant segmental motion of the polymer chains. Due to the bulky adamantyl side groups severely inhibiting this motion, adamantane-containing polymers exhibit a substantially higher Tg than their non-adamantyl counterparts. rsc.orgwiley.com

The introduction of adamantyl methacrylate into copolymers, for instance with methyl methacrylate or styrene, systematically increases the Tg of the resulting material, often in proportion to the adamantyl content. researchgate.netresearchgate.net Research has shown that poly(1-adamantyl methacrylate) (P1AdMA) can have a Tg as high as 243°C. chemrxiv.org Poly(2-adamantyl methacrylate) also exhibits a very high Tg, with some studies indicating it decomposes before the transition is observed. researchgate.net This significant enhancement is a direct consequence of the energy required to overcome the steric barrier to chain movement imposed by the adamantyl cages. rsc.orgscispace.com

Table 1: Glass Transition Temperatures (Tg) of Adamantane-Containing Polymers and Related Materials

| Polymer/Copolymer | Glass Transition Temperature (Tg) |

|---|---|

| Poly(methyl methacrylate) (PMMA) | ~105-133 °C |

| Poly(1-adamantyl methacrylate) (P1AdMA) | 183-243 °C |

| Poly(3-methacryloyloxy-1,1′-biadamantane) | 236 °C |

| Poly(4-(1-adamantyl)phenyl methacrylate) | 253 °C |

| P(AdMA-co-Styrene) (55/45 mol%) | 170 °C |

| Poly(decahydro-2-naphthyl methacrylate) | 153 °C |

Note: Tg values can vary based on polymer tacticity, molecular weight, and measurement method. researchgate.netchemrxiv.org

Thermogravimetric analysis (TGA) consistently shows that polymers like PAdMA have higher decomposition temperatures compared to PMMA. rsc.orgresearchgate.net For example, studies on block copolymers have demonstrated that the adamantyl-modified blocks exhibit increased 5% and 10% weight loss temperatures (Td5 and Td10). rsc.org A copolymer of 1-adamantyl methacrylate and styrene was found to have a decomposition temperature of approximately 340°C. researchgate.net This improved stability makes these polymers suitable for applications requiring high-temperature processing or operation. tandfonline.comresearchgate.net

Table 2: Decomposition Temperatures of Adamantane-Containing Polymers

| Polymer | Td5 (°C) | Td10 (°C) |

|---|---|---|

| Polystyrene (PS) block | 348 | 356 |

| Adamantyl-modified PS block (f=0.41) | 355 | 364 |

| P(AdMA-co-Styrene) (azeotrope) | ~340 (T_decomp) | - |

Data sourced from studies on specific copolymer systems and may vary. researchgate.netrsc.org

Impact of Adamantyl Substitution on Glass Transition Temperature Enhancement

Chemical Resistance and Degradation Stability of Poly(this compound)

The adamantane moiety, with its highly symmetric and rigid cage-like structure, imparts exceptional chemical and thermal stability to the polymer backbone. researchgate.net Polymers containing adamantane exhibit enhanced resistance to various chemical reagents. researchgate.net The degradation temperatures of poly(adamantyl methacrylate)s are notably higher than that of conventional poly(methyl methacrylate) (PMMA), indicating improved thermal stability. researchgate.net For instance, studies have shown that the degradation temperatures at 5% weight loss for poly(1-adamantyl ethyl methacrylate) and poly(2-adamantyl ethyl methacrylate) were approximately 25°C and 55°C higher, respectively, than that of PMMA. researchgate.net This enhanced stability is attributed to the bulky adamantyl group, which restricts chain mobility and hinders decomposition pathways. researchgate.net

The inherent stability of the adamantane structure makes it resistant to degradation, a property that is transferred to the polymers incorporating it. This robustness is a key factor in its application in high-performance materials where durability under harsh conditions is paramount.

Acid-Cleavable Properties and Deprotection Mechanisms in Chemically Amplified Systems

A critical application of poly(this compound) is in chemically amplified photoresists, particularly for deep-UV (248 nm and 193 nm) and extreme-UV (EUV) lithography. nikolabatina.com.mxnih.gov In these systems, the adamantyl group acts as an acid-labile protecting group. nist.govmdpi.com

The fundamental mechanism involves the generation of a strong acid upon exposure to radiation. nih.gov During a subsequent post-exposure bake (PEB) step, this photogenerated acid catalyzes the cleavage of the ester linkage between the adamantyl group and the methacrylate backbone. nist.govresearchgate.net This deprotection reaction converts the nonpolar, developer-insoluble adamantyl methacrylate unit into a polar, developer-soluble methacrylic acid unit. nist.gov The volatile by-product, typically a substituted adamantene, is removed during the baking process. nist.gov

This change in solubility between the exposed and unexposed regions of the polymer film allows for the formation of high-resolution patterns. The efficiency of this deprotection is a critical factor in the sensitivity and resolution of the photoresist. researchgate.net The reaction kinetics of this deprotection process are complex and have been found to be influenced by factors such as the bake temperature and time, with different mechanisms potentially dominating at different process conditions. researchgate.net

Hydrophobicity and Solubility Control in Polymer Formulations

This control is particularly crucial in photoresist applications for regulating the polymer's interaction with aqueous alkaline developers, such as tetramethylammonium hydroxide (TMAH). mdpi.com For negative-tone photoresists that rely on cross-linking mechanisms, a higher content of hydrophobic adamantyl groups can prevent the exposed (cross-linked) regions from dissolving in the developer. mdpi.com Studies have shown that polymers with more than 50% hydrophobic adamantyl groups can effectively control solubility in TMAH, making them suitable for such applications. mdpi.com Conversely, for positive-tone resists, a balanced composition is required to ensure that the deprotected, more hydrophilic regions dissolve appropriately.

The ability to manipulate solubility through copolymerization allows for the design of polymers with tailored dissolution behavior, a key aspect in the formulation of high-performance lithographic materials. mdpi.com

Comparative Analysis of Substituent Effects on the 2-Adamantyl Core (e.g., Methyl, Ethyl, Isopropyl)

The properties of poly(adamantyl methacrylate) can be further fine-tuned by introducing substituents onto the adamantyl core itself. While the provided search results primarily focus on the unsubstituted adamantyl group or substitution at the point of attachment to the methacrylate, the principles of substituent effects in organic chemistry suggest that adding alkyl groups like methyl, ethyl, or isopropyl to the adamantane cage would have predictable consequences.

Introducing electron-donating alkyl groups onto the adamantyl core is expected to influence the electronic environment and steric bulk of the pendant group. For instance, in the context of acid-cleavable systems, such substituents could affect the stability of the carbocation intermediate formed during deprotection, thereby altering the deprotection kinetics. A more stable carbocation would likely lead to a faster deprotection rate.

Furthermore, the size and nature of the substituent would impact the polymer's physical properties. Increased bulkiness from larger alkyl groups would likely further restrict chain mobility, potentially leading to an even higher glass transition temperature (Tg) and altered solubility. Research on related systems, such as fluorenylamido-ligated zirconium complexes with adamantyl substituents, has shown that these groups can exert significant electronic and steric effects, influencing catalytic activity and polymer properties. iitkgp.ac.inmdpi.com

A systematic study comparing methyl, ethyl, and isopropyl substituents on the 2-adamantyl core of the methacrylate monomer would be necessary to quantify these effects on properties like Tg, deprotection kinetics, and etching resistance.

Role of Spacer Groups on Polymer Properties

The introduction of a spacer group between the bulky adamantyl core and the polymerizable methacrylate unit can have a significant impact on the properties of the resulting polymer. acs.org Spacers can alter the flexibility of the side chain, which in turn influences the polymer's thermal and mechanical properties.

For example, research has compared adamantane-containing methacrylates with and without spacer groups. A study on 1-adamantylmethyl methacrylate (which has a methylene spacer) and 4-(1-adamantyl)phenyl methacrylate (with a phenyl spacer) revealed that the presence and nature of the spacer significantly affect the glass transition temperature (Tg) of the homopolymers and their copolymers with styrene. acs.org The polymer with the phenyl spacer exhibited a higher Tg than the one with the methylene spacer, demonstrating that the rigidity of the spacer itself is a crucial factor. acs.org

| Monomer with Spacer | Homopolymer Tg (°C) |

| 1-Adamantylmethyl methacrylate (AdMMA) | 201 acs.org |

| 4-(1-Adamantyl)phenyl methacrylate (AdPMA) | 253 acs.org |

Microphase Separation Behavior in Adamantane-Functionalized Block Copolymers

Block copolymers containing a poly(adamantyl methacrylate) block can undergo microphase separation, leading to the formation of ordered nanostructures. researchgate.netntu.edu.tw This behavior is driven by the thermodynamic incompatibility between the chemically distinct blocks, often quantified by the Flory-Huggins interaction parameter (χ). researchgate.net The bulky and hydrophobic adamantane group significantly increases the incompatibility with more hydrophilic or flexible polymer blocks, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA). rsc.orgrsc.org

This enhanced incompatibility (higher χ value) allows for the formation of well-defined microphase-separated morphologies, such as lamellae, cylinders, and gyroids, even in low molecular weight block copolymers. rsc.orgrsc.org The ability to achieve small domain sizes (sub-20 nm) is a significant advantage for applications in next-generation lithography and nanofabrication. rsc.orgrsc.org

The introduction of adamantane can also promote microphase separation in systems where it might not otherwise occur. ntu.edu.tw For example, in thermoplastic polyurethanes, adamantane-containing hard segments can enhance the phase separation from the soft segments, leading to distinct microdomains and improved mechanical properties. ntu.edu.tw

Etching Resistance and Patterning Characteristics in Polymer Films

A key advantage of incorporating adamantane into photoresist polymers is the significant enhancement of their plasma etch resistance. nikolabatina.com.mxmdpi.comrsc.org The high carbon-to-hydrogen ratio and the stable, cage-like structure of the adamantyl group make it more resistant to erosion by plasma etching processes, which are used to transfer the patterned image from the resist to the underlying substrate.

Studies have demonstrated a direct correlation between the adamantane content in a polymer film and its etch resistance. rsc.org For example, a polystyrene block modified with adamantyl groups showed a 7.7-fold improvement in etching resistance compared to PMMA and a 2.0-fold improvement compared to unmodified PS under O₂ reactive ion etching conditions. rsc.org This enhanced etch durability allows for the use of thinner resist films, which is beneficial for achieving higher resolution patterns without the risk of pattern collapse. nikolabatina.com.mx

The combination of good patterning characteristics, derived from the acid-cleavable nature of the adamantyl group, and high etch resistance makes poly(this compound)-based polymers highly valuable materials for advanced lithographic processes. google.com

Advanced Applications of 2-adamantyl Methacrylate-derived Polymers

Photoresist Technology for Semiconductor Lithography

Polymers derived from 2-adamantyl methacrylate are a cornerstone of photoresist technology, the process by which a light-sensitive material is used to transfer a pattern onto a substrate. The adamantyl group provides a crucial combination of properties: high transparency at deep ultraviolet (DUV) wavelengths, excellent dry-etch resistance, and acid-labile behavior, which is fundamental to chemically amplified resist mechanisms. fujitsu.comspiedigitallibrary.org

Formulation for ArF Excimer Laser Lithography

For Argon Fluoride (ArF) excimer laser lithography, which operates at a wavelength of 193 nm, conventional phenolic-based resists are unsuitable due to their strong absorbance. fujitsu.comacs.org Methacrylate polymers, including those derived from ADMA, offer the necessary transparency at this wavelength. fujitsu.comacs.org The incorporation of the bulky adamantyl group into the polymer backbone significantly enhances the material's resistance to the plasma etching processes used to transfer the pattern to the underlying substrate. fujitsu.comspiedigitallibrary.org

| Monomer Component | Function in ArF Photoresist |

| This compound (ADMA) | Provides etch resistance and acid-labile properties. |

| γ-Butyrolactone Methacrylate (GBLMA) | Improves adhesion and developer compatibility. |

| 3-Hydroxy-1-adamantyl Methacrylate (HAdMA) | Enhances solubility and polymer stability. mcgill.ca |

Development for Extreme Ultraviolet (EUV) Lithography

As the semiconductor industry pushes towards smaller feature sizes, Extreme Ultraviolet (EUV) lithography, with its significantly shorter wavelength of 13.5 nm, has emerged as a leading next-generation technology. spiedigitallibrary.org The material requirements for EUV resists are even more stringent, demanding high sensitivity and resolution while minimizing defects. researchgate.net Polymers based on this compound are being extensively researched for this application. spiedigitallibrary.orgresearchgate.net

In the context of EUV lithography, ADMA-derived polymers are often used in chemically amplified resist systems. spiedigitallibrary.orgresearchgate.net For instance, copolymers of 4-hydroxystyrene (HS) and 2-ethyl-2-adamantyl methacrylate (EAMA) have been developed as effective EUV resists. researchgate.netalibaba.com These systems have demonstrated the capability of resolving sub-50 nm features. spiedigitallibrary.orgingentaconnect.com The bulky adamantyl group contributes to the necessary etch resistance, a property that remains critical at these smaller dimensions. spiedigitallibrary.org

Application in Electron Beam (EB) Lithography

Electron Beam (EB) lithography is a high-resolution technique used for fabricating photomasks and in direct-write applications for producing high-density circuits. fujitsu.comallresist.com Unlike photolithography, EB lithography does not rely on the transparency of the resist to a specific wavelength of light. fujitsu.com However, properties like high resolution, sensitivity, and dry-etch resistance are still paramount. fujitsu.com

ADMA-derived polymers have proven to be highly effective in EB resist formulations. fujitsu.comresearchgate.net The adamantyl group provides the necessary robustness to withstand dry etching processes. fujitsu.com Copolymers that incorporate ADMA units with other functional monomers are common. For example, applying an adamantyl methacrylate unit in a copolymer with vinylphenol has been shown to yield high-performance EB resists capable of producing features as small as 59 nm. fujitsu.com Research has also explored terpolymers containing adamantyl methacrylates for EB lithography, demonstrating their versatility across different exposure technologies. spiedigitallibrary.orgresearchgate.net

Design Principles of Chemically Amplified Photoresists

The concept of chemical amplification is a fundamental principle in modern photoresist design, enabling high sensitivity and contrast. appdomain.cloud20.210.105 In these systems, a photogenerated acid acts as a catalyst to induce a cascade of chemical reactions within the polymer matrix. appdomain.cloud

Polymers containing this compound are central to many chemically amplified resists. The tertiary ester linkage of the adamantyl group to the methacrylate backbone is designed to be acid-labile. fujitsu.com Upon exposure to radiation, a photoacid generator (PAG) releases a strong acid. During a subsequent post-exposure bake (PEB) step, this acid catalyzes the cleavage of the adamantyl ester group, converting the nonpolar, insoluble polymer into a polar, soluble form in the exposed regions. fujitsu.comappdomain.cloud This change in polarity allows for selective dissolution in an aqueous alkaline developer, creating the desired pattern. fujitsu.com The catalytic nature of this process means a single acid molecule can deprotect multiple adamantyl groups, thus "amplifying" the initial photochemical event and significantly increasing the resist's sensitivity. appdomain.cloud

Strategies for Reduction of Line Edge Roughness (LER) and Line Width Roughness (LWR)

Line Edge Roughness (LER) and Line Width Roughness (LWR), which refer to the small, unwanted variations along the edges of a patterned feature, are critical challenges in high-resolution lithography. sci-hub.sesumitomo-chem.co.jp As feature sizes shrink, the impact of LER and LWR on device performance becomes more pronounced. sumitomo-chem.co.jpaip.org

Several strategies involving ADMA-derived polymers are employed to mitigate these issues:

Polymer Design: The inherent rigidity of the adamantyl group can contribute to a higher glass transition temperature (Tg) in the polymer, which can sometimes exacerbate LER. sumitomo-chem.co.jp To counteract this, modifications to the polymer structure, such as introducing flexible methylene chains into the ester part of the acid-labile monomer, are explored to create a more flexible resin structure. sumitomo-chem.co.jp

Acid Diffusion Control: The diffusion of the photoacid during the PEB step is a key factor influencing LER. aip.orgnist.gov While some diffusion is necessary for the deprotection reaction, excessive diffusion can blur the image and increase roughness. aip.org One effective strategy is to bind the photoacid generator (PAG) directly to the polymer backbone, which can reduce acid diffusion and improve resolution. researchgate.netaip.org

Post-Lithography Treatments: Thermal processing after development has been investigated as a method to smooth resist patterns. aip.orgresearchgate.net Studies have shown that baking can lead to the outgassing of deprotected adamantane groups from the pattern edges, which can contribute to a reduction in LWR. aip.org

Integration of Photoacid Generators (PAGs) into Polymer Backbones

A significant advancement in photoresist design is the covalent bonding of the photoacid generator (PAG) directly to the polymer backbone, creating a "polymer-bound PAG" resist. spiedigitallibrary.orgresearchgate.net This approach addresses several limitations associated with traditional "blended" systems where the PAG is a separate small molecule mixed with the polymer. researchgate.net

In the context of ADMA-based resists, polymer-bound PAGs offer several advantages:

Improved Uniformity: It prevents phase separation and non-uniform distribution of the PAG within the resist film, which can be a source of defects and increased LER. spiedigitallibrary.orgaip.org

Reduced Acid Diffusion: By attaching the PAG anion to the polymer chain, the diffusion of the photoacid can be significantly restricted, leading to improved resolution and reduced image blur. researchgate.netwiley.com

Enhanced Sensitivity and Contrast: Polymer-bound PAG systems can allow for higher PAG loading concentrations than blended systems, potentially leading to higher photosensitivity. researchgate.netaip.org

Researchers have synthesized terpolymers of 2-ethyl-2-adamantyl-methacrylate (EAMA), γ-butyrolactone methacrylate (GBLMA), and a methacrylate-functionalized PAG. aip.org These materials have demonstrated higher photosensitivity, improved resolution, and lower LWR compared to their blended counterparts. aip.org This integration represents a sophisticated approach to fine-tuning resist performance at the molecular level. researchgate.netresearchgate.net

Control of Dissolution Behavior in Tetramethylammonium Hydroxide (TMAH) Developers

In the field of photolithography, precise control over the dissolution of polymer-based photoresists in developer solutions is critical for achieving high-resolution patterns. Tetramethylammonium hydroxide (TMAH) is a standard aqueous alkaline developer used in the semiconductor industry. Polymers derived from this compound play a crucial role in modulating the dissolution rates of photoresists in TMAH.

The adamantyl group is inherently hydrophobic. cymitquimica.comuyanchem.com When incorporated into a (meth)acrylate polymer backbone, it acts as a dissolution inhibitor in the aqueous TMAH developer. cymitquimica.comuyanchem.com This property is fundamental to the design of chemically amplified photoresists. In a study investigating the dissolution behavior of (meth)acrylate-based polymers, it was found that the solubility in TMAH is primarily influenced by the proportion of hydrophobic functional groups. cymitquimica.comuyanchem.com

Research has demonstrated that by systematically varying the ratio of hydrophobic ADMA to hydrophilic comonomers, the dissolution behavior of the resulting polymer can be finely tuned. uyanchem.com For instance, copolymers synthesized with a high ratio of ADMA exhibit significantly lower solubility in TMAH. uyanchem.com This effect is critical for creating negative-tone photoresists, where the unexposed regions are dissolved away. It has been shown that polymers containing more than 50% hydrophobic groups, such as those provided by ADMA, can have their solubility in TMAH effectively controlled. cymitquimica.comchemicalbook.com This allows for the creation of high-contrast imaging systems. The bulky adamantyl structure not only provides hydrophobicity but also enhances the polymer's resistance to the swelling that can occur during the development process, which is a common issue with other (meth)acrylate polymers. cymitquimica.comuyanchem.com

A study synthesized two types of polymers to analyze the effect on TMAH in negative photoresists. Hydroxypropyl methacrylate (HPMA) was used as the polar group and tert-butyl methacrylate (t-BMA) as the acid-labile group. To control solubility, 1-adamantyl methacrylate (AdMA) was used as the hydrophobic group and 2-ethoxyethyl acrylate (2-EEA) as the hydrophilic group. uyanchem.com The findings confirmed that a higher proportion of AdMA in the polymer composition leads to controlled solubility in TMAH, making it suitable for negative photoresist applications. uyanchem.com

| Polymer Component | Function in Photoresist | Influence on TMAH Dissolution |

| This compound (ADMA) | Hydrophobic Group, Etch Resistance | Decreases solubility, inhibits dissolution. |

| Hydroxypropyl Methacrylate (HPMA) | Polar Group | Increases solubility, promotes adhesion. |

| tert-Butyl Methacrylate (t-BMA) | Acid-Labile Group | Becomes soluble after deprotection. |

| 2-Ethoxyethyl Acrylate (2-EEA) | Hydrophilic Group | Increases solubility. |

High-Performance Optical Materials Development

The unique structure of the adamantyl group makes ADMA-derived polymers highly suitable for creating advanced optical materials. Their high transparency, thermal stability, and tunable refractive index are key properties exploited in this domain.

Applications in Optical Lenses and Optical Fibers

Polymers containing adamantane exhibit excellent optical properties, making them candidates for applications such as optical lenses and fibers. chemicalbook.comtandfonline.comresearchgate.net The rigid and bulky nature of the adamantyl cage restricts polymer chain movement, which can reduce scattering losses and improve clarity. researchgate.net Furthermore, the incorporation of adamantane into methacrylate polymers results in materials with higher transparency (greater than 95% in the UV-visible region) compared to conventional optical plastics like poly(methyl methacrylate) (PMMA). researchgate.net

Derivatives of adamantane are frequently used in optical disc substrates and lens lamps due to their favorable optical characteristics and heat resistance. chemicalbook.comtandfonline.comresearchgate.netnus.edu.sg For optical fibers, materials with low signal attenuation are required, and the low scattering losses associated with adamantyl-containing polymers are advantageous. riyngroup.com

Synthesis of High-Refractive-Index Polymers

There is a significant demand for high-refractive-index polymers (HRIPs) in advanced optical components, such as microlenses and waveguides. The introduction of the adamantyl structure into a polymer can significantly improve its refractive index. riyngroup.com Copolymers of 1-adamantyl methacrylate (AdMA) and styrene, for example, show a non-linear increase in refractive index with increasing styrene content, reaching values from 1.522 to 1.591. mdpi.com

To further increase the refractive index for applications like 193 nm immersion lithography, ADMA can be copolymerized with monomers containing highly polarizable atoms, such as sulfur. mdpi.com In one study, a copolymer of a trithiocyclane-methacrylate derivative and 2-methyl-2-adamantyl methacrylate was synthesized. mdpi.com This new polymer demonstrated a 9.4% increase in refractive index at 193 nm compared to a standard argon fluoride (ArF) resist. mdpi.com Another approach involved the copolymerization of 2-methyl-2-adamantyl methacrylate with elemental sulfur, initiated by sodium thiophenolate, which yielded polymers with a refractive index as high as 1.72 while maintaining over 90% transmittance in the visible region.

| Comonomer with ADMA | Resulting Polymer Property | Refractive Index (n) |

| Styrene | Increased refractive index with styrene content | 1.522–1.591 mdpi.com |

| Trithiocyclane-methacrylate | 9.4% increase in RI at 193 nm | Not specified mdpi.com |

| Sulfur (S8) | High refractive index and high transparency | Up to 1.72 |

Engineering of Specialized Coatings and Adhesives

The inherent properties of ADMA, such as thermal stability, chemical resistance, and rigidity, are leveraged in the formulation of specialized coatings and adhesives for demanding environments.

Polymers derived from this compound are used to create high-performance coatings for the automotive, aerospace, and construction industries. The rigid adamantane structure provides exceptional stability and resistance to degradation from environmental factors. These coatings benefit from the hydrophobicity and low surface energy imparted by the adamantyl groups, which can enhance resistance to water and chemical attack. mdpi.com

In the realm of adhesives, the incorporation of ADMA into polymer formulations can improve bonding strength and durability. The rigidity of the adamantyl moiety contributes to the mechanical strength of the adhesive, while the methacrylate backbone allows for strong adhesion to a variety of substrates. cymitquimica.com For example, 3-Hydroxy-1-adamantyl methacrylate, a related compound, is noted for its ability to improve adhesion in formulations for substrates including metals and plastics. The polymerization of ADMA can be initiated by various methods, including photopolymerization, which is a key process for curing in many coating and adhesive applications.

Fabrication of Supramolecular Materials and Self-Assembly Structures

The adamantyl group is a well-known guest molecule in host-guest chemistry, most notably with cyclodextrin hosts. This interaction is exploited to build complex supramolecular structures and self-assembling materials from ADMA-derived polymers.

The self-assembly capability of this compound derivatives is a key feature in creating these advanced materials. uyanchem.com For instance, 2-methacryloyloxy-2-methyladamantane can act as a guest molecule, interacting with β-cyclodextrin to form supramolecular composite surfaces. This host-guest interaction provides a method for preparing materials with tailored surface properties, such as improved water lubrication and resistance to algal cell adhesion.

Researchers have synthesized novel supramolecular assemblies based on hyaluronic acid derivatives bearing bivalent β-cyclodextrin and adamantane moieties. The specific and reversible nature of the adamantane/cyclodextrin interaction allows for the creation of self-healing and injectable hydrogels. The rheological properties of these materials can be tuned based on the nature and energy of these non-covalent, interchain junctions. Block copolymers containing adamantyl urea moieties have also been synthesized and shown to self-assemble into micro- and nanofibers through electrospinning processes. researchgate.net

Role in Nanofabrication and Nanotemplate Materials

Polymers containing this compound are instrumental in nanofabrication, particularly as components of block copolymers (BCPs) used for creating nanotemplates through directed self-assembly.

The introduction of an adamantyl group into one block of a BCP, such as polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA), can significantly enhance the incompatibility between the blocks (increasing the Flory-Huggins interaction parameter, χ). This increased incompatibility drives the formation of well-ordered, microphase-separated structures like lamellae, gyroids, and cylinders, even at low molecular weights. This strategy has been used to achieve domain spacing as small as 16 nm, which is below the typical lower limit for pristine PS-b-PMMA.

Furthermore, the adamantyl group provides a significant advantage in terms of etch resistance. During pattern transfer processes in nanofabrication, a high etch contrast between the different polymer blocks is essential. The adamantyl-containing block exhibits enhanced resistance to plasma etching compared to standard polymer blocks like PMMA or even polystyrene. This high etch selectivity allows for the creation of robust nanotemplates suitable for a variety of nanofabrication applications. The enhanced thermal stability and higher glass transition temperature of the adamantyl-containing block are also beneficial for maintaining pattern fidelity during subsequent processing steps.

Future Research Directions and Emerging Trends in 2-adamantyl Methacrylate Science

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The industrial-scale production of high-purity 2-adamantyl methacrylate monomers is crucial for their application in high-performance materials. Current research is geared towards developing synthetic routes that are not only efficient but also environmentally benign.

One promising approach involves the use of basic ion exchange resins as catalysts. For instance, the synthesis of 2-ethyl-2-adamantyl methacrylate has been demonstrated using a weak basic ion exchange resin with secondary amino groups in n-hexane. chemicalbook.com This method allows for simpler purification processes and the potential for catalyst recycling, aligning with the principles of green chemistry. chemicalbook.com The reaction of 2-ethyladamantanol with vinyl methacrylate in the presence of the resin and a polymerization inhibitor at low temperatures has achieved yields as high as 93.45%. chemicalbook.com

Another key trend is the optimization of industrial processes to reduce cost and waste. Research into the synthesis of 2-methyl-2-adamantyl (meth)acrylate highlights the importance of controlling the quality of raw materials, such as (meth)acrylic acid anhydride, to minimize impurities that can negatively affect photoresist performance. google.com A significant advancement is the development of a continuous, two-step reaction process where a 2-adamantanone is first reacted with a Grignard reagent, and the resulting magnesium halide salt intermediate is used directly in the subsequent esterification step without isolation. google.com This strategy of omitting the intermediate purification step can lead to a highly efficient and low-cost manufacturing process suitable for industrial-scale production. google.com

Future investigations will likely focus on:

The use of biocatalysts or enzymes to create more sustainable synthetic pathways.

The exploration of flow chemistry to enable continuous, controlled, and scalable production.

The development of syntheses that utilize renewable feedstocks for the adamantane core.

Development of Advanced Polymer Architectures for Tailored Functional Materials

The versatility of this compound as a monomer is being exploited through the synthesis of polymers with complex and precisely controlled architectures. These advanced structures allow for the fine-tuning of material properties for specific, sophisticated applications beyond traditional linear polymers.

Star-shaped polymers are a significant area of interest. Star-shaped terpolymers incorporating methyl adamantyl methacrylate (MAMA), hydroxyl adamantyl methacrylate (HAMA), and α-gamma butyrolactone methacrylate (GBLMA) have been synthesized via atom transfer radical polymerization (ATRP). uni-bayreuth.ded-nb.info These materials, with a central core and multiple polymer arms, are being investigated as high-potential resist materials for lithography, demonstrating that the architecture can influence performance. uni-bayreuth.ded-nb.info

Block copolymers containing adamantyl methacrylate are being designed to achieve self-assembly and create highly ordered nanostructures.

Diblock and triblock copolymers have been synthesized using ATRP, combining a poly(2-cinnamoyloxyethyl methacrylate) block with a poly(N-methacryloyloxyethyl N′-adamantyl urea) block. tandfonline.com These materials can be structured using techniques like electrospinning or laser irradiation to create well-defined micro- and nanofibers. tandfonline.com

The post-polymerization modification of polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) by attaching adamantyl groups to the polystyrene block enhances the incompatibility between the blocks. rsc.org This increased incompatibility (chi value) drives microphase separation, leading to the formation of ordered lamellar, gyroid, or cylindrical structures with domain spacing as low as 16 nm, which is critical for nanofabrication applications. rsc.org

Functional and responsive polymers are another emerging trend. Copolymers of N-isopropylacrylamide (NIPAM) and adamantyl methacrylate have been fabricated to create thermosensitive hydrogels. researchgate.net The incorporation of the hydrophobic adamantyl group significantly improves the mechanical strength of the hydrogel and allows for the tuning of its volume phase transition temperature. researchgate.net Furthermore, supramolecular assemblies are being created using host-guest chemistry, where polymers with adamantane side groups can interact with molecules like β-cyclodextrin to form reversible, cross-linked networks. rsc.orgacs.org

Table 1: Advanced Polymer Architectures with this compound and Their Applications

| Polymer Architecture | Monomers Involved (Examples) | Synthesis Method | Key Properties & Emerging Applications |

|---|---|---|---|

| Star-Shaped Terpolymers | Methyl adamantyl methacrylate (MAMA), Hydroxyl adamantyl methacrylate (HAMA), GBLMA uni-bayreuth.ded-nb.info | ATRP | High-performance photoresists with potentially improved resolution and sensitivity. uni-bayreuth.ded-nb.info |

| Diblock/Triblock Copolymers | 2-cinnamoyloxyethyl methacrylate, N-methacryloyloxyethyl N′-adamantyl urea tandfonline.com | ATRP | Photocrosslinkable materials for creating micro/nanofibers and particles via electrospinning or laser structuring. tandfonline.com |

| Modified Block Copolymers | Adamantyl-functionalized Polystyrene, Poly(methyl methacrylate) rsc.org | Friedel–Crafts Alkylation | Self-assembly into ordered nanostructures (cylinders, gyroids) with sub-20 nm domain spacing for nanofabrication. rsc.org |

| Responsive Hydrogels | N-isopropylacrylamide, Adamantyl methacrylate researchgate.net | Free-Radical Copolymerization | Thermosensitive materials with enhanced mechanical strength and tunable phase transition temperatures for smart devices or biomedical applications. researchgate.net |

| Supramolecular Graft Copolymers | Poly(((4-adamantaneimino)methyl)phenyl methacrylate), PNIPAM with β-cyclodextrin rsc.org | Host-Guest Interaction | Stimuli-responsive Pickering emulsions for applications in cosmetics, food, and pharmaceuticals. rsc.org |

Next-Generation Photoresist Design for Sub-Nanometer Lithography

The primary driver for research into this compound remains its critical role in photoresists for advanced semiconductor manufacturing. As the industry pushes towards smaller feature sizes, new resist materials are needed for next-generation techniques like extreme ultraviolet (EUV) and electron beam (EB) lithography.

A key trend is the development of chemically amplified resists (CARs) where the photoacid generator (PAG) is chemically bonded to the polymer backbone. spiedigitallibrary.orgnih.gov This approach addresses major challenges like acid diffusion, outgassing, and line-edge roughness (LER) that are prevalent in traditional "blend" systems where the PAG is simply mixed with the polymer. researchgate.net

Researchers have synthesized terpolymers of 4-hydroxystyrene, 2-ethyl-2-adamantyl methacrylate, and a monomer-bound PAG. rsc.orgrsc.org These polymer-bound PAG resists have demonstrated significant improvements in lithographic performance.

High Resolution: These systems have successfully resolved patterns with a sub-50 nm half-pitch using 100 keV electron beam patterning and have achieved feature sizes of 40 nm and 32.5 nm under EUV interference lithography. rsc.orgrsc.org Some systems have patterned sub-50 nm features using EUV exposure. spiedigitallibrary.orgnih.gov

Improved Sensitivity and LER: The incorporation of the PAG into the polymer main chain enhances sensitivity compared to conventional resists. spiedigitallibrary.orgnih.gov Importantly, these advanced resists show a low line-edge roughness (LER) of less than 5 nm, which is critical for the fabrication of reliable nano-scale devices. researchgate.netrsc.orgrsc.org

The chemical structure of the PAG itself is also a focus of optimization. Studies comparing different PAGs bound to a 4-hydroxystyrene and 2-ethyl-2-adamantyl methacrylate-based polymer have shown that fluorinated PAGs tend to provide higher sensitivity and resolution. rsc.orgrsc.org

Table 2: Performance of this compound-Based Photoresists in Next-Generation Lithography

| Polymer System | Lithography Technique | PAG Type | Achieved Resolution (Half-Pitch) | Line-Edge Roughness (LER) | Reference |

|---|---|---|---|---|---|

| Poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG) | EUV Interference Lithography | Fluorinated Anionic Bound PAG (MTFB PAG, F4 PAG) | 32.5 nm & 40 nm | < 5 nm | rsc.org, rsc.org |

| Poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG) | 100 keV E-Beam | Anionic Bound PAGs | < 50 nm | < 5 nm | rsc.org, rsc.org |

| Poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG) | EUV Lithography | Cationic Bound PAG (phenyl methacrylate dimethylsulfonium nonaflate) | < 50 nm | Not Specified | nih.gov |

| Poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG) | EUV Lithography | Polymer Bound PAG | < 50 nm | Not Specified | spiedigitallibrary.org |

Future research will continue to push the limits of resolution, aiming for sub-10 nm patterning while maintaining low LER and high sensitivity, likely through the design of novel polymer architectures and more efficient PAG systems.

Integration of this compound in Sustainable and Green Chemical Processes

There is a growing emphasis on integrating sustainability into all stages of the chemical lifecycle, from monomer synthesis to polymer application and disposal. For this compound, this involves greener production methods and the development of more environmentally friendly materials and processes.

As mentioned previously, novel synthetic pathways using recyclable catalysts like ion exchange resins represent a move towards greener production. chemicalbook.com Another significant trend is the use of alternative solvent systems. Ionic liquids (ILs), often referred to as environmentally benign solvents, have been explored in polymer chemistry and have been used in the polymerization of monomers including 2-methyl-2-adamantyl methacrylate. ineosopen.org

Advanced polymerization techniques are also contributing to sustainability. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be initiated using greener methods. rsc.org For example, enzyme-initiated RAFT and photo-PISA (polymerization-induced self-assembly) processes minimize the need for traditional, often more hazardous, initiators and can be performed under milder conditions. rsc.org

In the context of its primary application in microelectronics, there is an industry-wide shift toward greener manufacturing. dakenchem.com This includes the careful selection and management of solvents like propylene glycol monomethyl ether acetate (PGMEA) to ensure high precision while minimizing environmental impact. dakenchem.com

Looking at the entire lifecycle, the development of recyclable acrylate and methacrylate polymers is a crucial long-term goal. mdpi.com While the rigid adamantane group enhances stability, which can make degradation more difficult, future research will likely explore designing adamantyl-containing polymers with built-in cleavable linkages or developing advanced chemical recycling processes to recover valuable monomers from end-of-life products. This "design for recycling" approach will be essential for creating a truly sustainable and circular economy for these high-performance materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Adamantyl methacrylate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of adamantyl derivatives often involves sulfur-transfer reactions or sequential alkylation. For example, 1-adamantyloxyimidazole derivatives can be synthesized using 2,2,4,4-tetramethylcyclopentane-1,3-dithione as a sulfur donor, achieving yields up to 55% under reflux conditions (3 days) . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate systems) improves purity, as demonstrated in the synthesis of adamantyl-bearing anilines (yields: 67–87%) . Key steps include monitoring reaction progress via TLC and verifying structures using H/C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : H NMR can identify adamantyl protons (δ 1.60–2.35 ppm) and methacrylate vinyl protons (δ 5–6 ppm). C NMR confirms adamantyl carbons (30–41 ppm) and carbonyl groups (167–170 ppm) .

- IR Spectroscopy : Key peaks include C=O stretches (~1679 cm) and adamantyl C-H vibrations (~2905 cm) .

- HRMS : Validates molecular ion peaks (e.g., [M] at m/z 247.1811 for adamantyloxyimidazoles) .

Q. What thermodynamic properties influence the stability of this compound in gas-phase reactions?

- Methodological Answer : The intrinsic gas-phase stability of the 2-adamantyl cation (a key intermediate) affects solvolysis rates. Computational studies using high-level ab initio methods (e.g., MP2/cc-pVTZ) reveal that steric shielding of the adamantyl group enhances cation stability, reducing reactivity in polar solvents . These findings guide solvent selection (e.g., non-polar media for radical reactions) .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in radical-mediated reactions?

- Methodological Answer : Steric hindrance from the adamantyl group slows hydrogen abstraction and acetyl transfer rates. For example, 2-adamantyl radicals exhibit a lower ratio compared to 1-adamantyl radicals due to hindered transition states, leading to mixed product distributions (e.g., 46% 2-acetyladamantane vs. 42% adamantane) . Mitigation strategies include using bulky initiators or elevated temperatures to reduce steric constraints.

Q. What strategies resolve contradictions in reaction kinetics or product distributions for adamantyl derivatives?

- Methodological Answer : Discrepancies in yields or kinetics (e.g., 55% vs. lower yields in similar syntheses) often arise from variations in sulfur donor reactivity or reaction duration . Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading). Reproducibility requires detailed reporting of conditions (e.g., solvent purity, drying methods) per IUPAC guidelines .

Q. How can this compound be utilized in supramolecular or catalytic applications?

- Methodological Answer : Adamantyl groups form stable host-guest complexes with β-cyclodextrin via hydrophobic interactions, enabling applications in drug delivery or catalysis . For asymmetric synthesis, adamantyl-substituted chromium(III) complexes (synthesized from 2-adamantylphenol derivatives) act as catalysts for Diels-Alder reactions, achieving high enantioselectivity (>90% ee) .

Q. What analytical frameworks are recommended for assessing data quality in adamantyl derivative research?

- Methodological Answer :

- Statistical Validation : Use ANOVA to compare reaction condition efficacy (e.g., sulfur donors, temperatures).

- Uncertainty Analysis : Quantify instrument error (e.g., ±0.1°C in melting points) and propagate uncertainties in yield calculations .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw NMR/HRMS datasets archived in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.